molecular formula C11H13NO2 B2535053 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 73251-26-0

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2535053
CAS No.: 73251-26-0
M. Wt: 191.23
InChI Key: ROLQWEMPXBHKHA-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of biocatalysis systems involving asymmetric hydroxylation and diastereoselective oxidation .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and CymitQuimica provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds .

Scientific Research Applications

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQWEMPXBHKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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